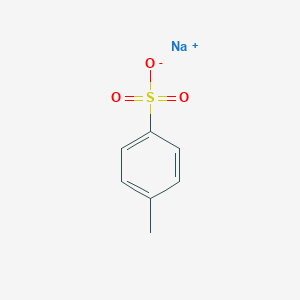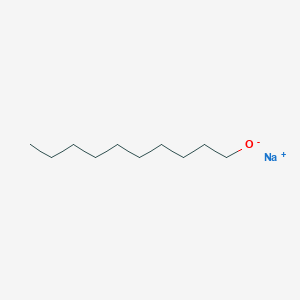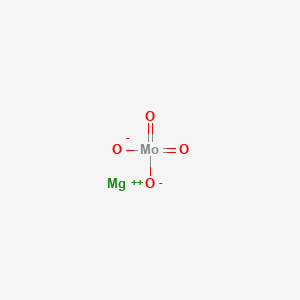
Thiohypofluorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiohypofluorous acid is a highly reactive and unstable compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. Thiohypofluorous acid is a powerful oxidizing agent and is commonly used as a reagent in organic chemistry. It is also used in the synthesis of various chemical compounds and has a wide range of applications in scientific research.
Mechanism of Action
Thiohypofluorous acid is a powerful oxidizing agent and works by accepting electrons from other molecules. This process leads to the formation of new chemical bonds and the oxidation of the original molecule. Thiohypofluorous acid is also capable of breaking down certain chemical compounds, such as hydrocarbons and alcohols, into simpler molecules.
Biochemical and Physiological Effects:
Thiohypofluorous acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause damage to biological tissues. It is also highly toxic and should be handled with extreme care.
Advantages and Limitations for Lab Experiments
Thiohypofluorous acid has several advantages as a reagent in lab experiments. It is a highly reactive compound that can be used in a wide range of chemical reactions. It is also relatively easy to synthesize and purify. However, thiohypofluorous acid is highly unstable and can be dangerous to handle. It should be used with caution and only by experienced chemists.
Future Directions
There are several future directions for research on thiohypofluorous acid. One area of interest is the synthesis of new chemical compounds using thiohypofluorous acid as a reagent. Another area of research is the development of safer and more stable forms of thiohypofluorous acid that can be used in a wider range of applications. Additionally, research is needed to better understand the biochemical and physiological effects of thiohypofluorous acid.
Synthesis Methods
Thiohypofluorous acid is usually synthesized by the reaction of hydrogen sulfide with fluorine gas. This reaction takes place in the presence of a catalyst, such as antimony pentafluoride. The resulting product is thiohypofluorous acid, which is then purified and isolated.
Scientific Research Applications
Thiohypofluorous acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of various chemical compounds. Thiohypofluorous acid is also used in the analysis of organic compounds, such as hydrocarbons and alcohols. It is a powerful oxidizing agent and is used in the oxidation of various compounds.
properties
CAS RN |
10546-01-7 |
|---|---|
Product Name |
Thiohypofluorous acid |
Molecular Formula |
FHS |
Molecular Weight |
52.07 g/mol |
IUPAC Name |
thiohypofluorous acid |
InChI |
InChI=1S/FHS/c1-2/h2H |
InChI Key |
BHBIPLOIWQSVID-UHFFFAOYSA-N |
SMILES |
FS |
Canonical SMILES |
FS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)




